molecular formula C9H16N2O2 B13863764 (3-Methyloxetan-3-yl)-piperazin-1-ylmethanone

(3-Methyloxetan-3-yl)-piperazin-1-ylmethanone

Cat. No.: B13863764
M. Wt: 184.24 g/mol
InChI Key: LGZGZYGGUNOUIU-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)-piperazin-1-ylmethanone is a chemical compound characterized by the presence of an oxetane ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl)-piperazin-1-ylmethanone typically involves the reaction of 3-methyloxetan-3-ylmethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)-piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyloxetan-3-yl)-piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-oxetanemethanol: A related compound with an oxetane ring and a hydroxyl group.

    Piperazine derivatives: Compounds containing the piperazine moiety, which are widely studied for their pharmacological properties.

Uniqueness

(3-Methyloxetan-3-yl)-piperazin-1-ylmethanone is unique due to the combination of the oxetane and piperazine structures. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(3-methyloxetan-3-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H16N2O2/c1-9(6-13-7-9)8(12)11-4-2-10-3-5-11/h10H,2-7H2,1H3

InChI Key

LGZGZYGGUNOUIU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(=O)N2CCNCC2

Origin of Product

United States

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